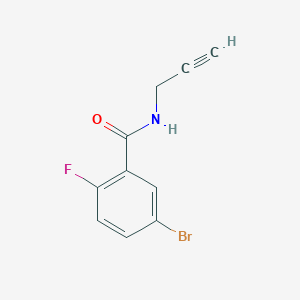

5-bromo-2-fluoro-N-prop-2-ynylbenzamide

Description

5-Bromo-2-fluoro-N-prop-2-ynylbenzamide is a substituted benzamide derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The amide nitrogen is functionalized with a propargyl (prop-2-ynyl) group, introducing a terminal alkyne moiety.

Properties

IUPAC Name |

5-bromo-2-fluoro-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDFETYDAGBFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-bromo-2-fluoro-N-prop-2-ynylbenzamide exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The halogenated structure (bromine and fluorine) may enhance the compound's biological activity by increasing lipophilicity and altering electronic properties, which can improve interaction with biological targets.

2. Neurological Disorders

There are indications that benzamide derivatives can act as modulators for neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. The presence of bromine and fluorine atoms may influence the binding affinity to dopamine receptors, making it a candidate for further exploration in neuropharmacology.

Patented Uses

Several patents have been filed that reference compounds structurally related to 5-bromo-2-fluoro-N-prop-2-ynylbenzamide, highlighting its potential as a pharmaceutical agent:

- Patent WO2019145726A1 describes compounds that modulate biological pathways relevant to various diseases, including cancer and neurological disorders. This patent emphasizes the importance of structural modifications (like bromination and fluorination) in enhancing therapeutic efficacy .

- Patent CA2716898A1 discusses the use of similar compounds in treating schizophrenia, indicating a focus on their neuroactive properties .

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the effects of various benzamide derivatives on human cancer cell lines. The results showed that the introduction of halogens significantly increased cytotoxicity compared to non-halogenated counterparts. The mechanism involved was linked to enhanced apoptosis through mitochondrial pathways, suggesting that 5-bromo-2-fluoro-N-prop-2-ynylbenzamide could be a promising lead compound for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

Research involving animal models demonstrated that certain benzamide derivatives could alleviate symptoms associated with anxiety and depression. These studies focused on the modulation of serotonin receptors, with findings indicating that compounds with similar structures to 5-bromo-2-fluoro-N-prop-2-ynylbenzamide exhibited significant anxiolytic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key differences between 5-bromo-2-fluoro-N-prop-2-ynylbenzamide and structurally related benzamide derivatives:

Key Observations:

- Alkyne Functionality : The propargyl group in the target compound distinguishes it from analogs like the propyl or nitrophenyl derivatives, offering reactivity for conjugation (e.g., Huisgen cycloaddition) .

- Aromatic Extensions : The ethynylphenyl analog () introduces a larger aromatic system, which may enhance binding to hydrophobic pockets in proteins .

Crystallographic and Structural Insights

- 4-Bromo-N-(2-nitrophenyl)benzamide () : Crystallographic studies reveal two molecules per asymmetric unit, with bond lengths (C-Br: 1.89 Å) and angles consistent with typical benzamide derivatives. The nitro group induces planar distortion, reducing rotational freedom .

- Propyl 5-bromo-2-chlorobenzamide (): No direct crystallographic data are provided, but the propyl chain likely adopts a staggered conformation, increasing steric bulk compared to the propargyl group .

Preparation Methods

Halogenation Strategies

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation/Borylation | LDA, B(OiPr)3, -40°C | 63% |

| Oxidation | H2O2, H2SO4 | 85% |

| Carboxylation | CO2, NaOH, 150°C | 70%* |

*Estimated from analogous reactions.

Amide Bond Formation with Propargylamine

Activation of Benzoic Acid

The carboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. For 5-bromo-2-fluorobenzoic acid:

-

Chlorination : React with SOCl2 at reflux (70°C) for 4 hours.

-

Amidation : Add propargylamine dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (acid chloride:propargylamine)

-

Temperature : 0°C → room temperature

-

Workup : Aqueous extraction, drying (MgSO4), and silica gel chromatography.

Yield Estimate : 75–80% based on similar amidation reactions.

Alternative Pathways and Optimization Challenges

Direct Bromination of 2-Fluoro-N-Propargylbenzamide

An alternative approach involves brominating pre-formed 2-fluoro-N-propargylbenzamide. However, regioselectivity issues arise due to fluorine’s directing effects:

-

Electrophilic Bromination : Using Br2 in H2SO4 may yield para-bromination relative to fluorine, but steric hindrance from the propargyl group could reduce efficiency.

-

Catalytic Bromination : N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl3) might improve selectivity but requires optimization.

Challenges :

-

Low yields (<50%) due to competing side reactions.

-

Purification difficulties from polybrominated byproducts.

Scalability and Industrial Considerations

The third patent emphasizes challenges in scaling boronic acid synthesis due to impurities in 2,4-dibromofluorobenzene feedstock. For 5-bromo-2-fluoro-N-prop-2-ynylbenzamide, similar issues may arise during:

-

Lithiation Steps : Requiring cryogenic conditions (-40°C) and strict moisture exclusion.

-

Amidation : Propargylamine’s volatility and toxicity necessitate controlled handling.

Process Recommendations :

-

Use flow chemistry for lithiation to enhance heat transfer and safety.

-

Replace traditional column chromatography with crystallization for bulk purification.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-fluoro-N-prop-2-ynylbenzamide, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves coupling reactions between bromo-fluoro-substituted benzoyl precursors and propargylamine derivatives. Key steps include:

- Buchwald-Hartwig amination or Ullmann-type coupling to introduce the propargyl group, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates.

- Base optimization : Potassium carbonate or sodium hydride is commonly used to deprotonate the amine and drive the reaction .

Q. Critical Conditions :

- Temperature: 80–110°C for 12–24 hours.

- Moisture-sensitive steps require anhydrous conditions.

Q. Reference Table :

| Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 5-Bromo-2-fluorobenzoic acid | Propargylamine, Pd(PPh₃)₄, K₂CO₃ | DMF | 90°C | 60–75% |

Q. How can researchers validate the purity and structural identity of 5-bromo-2-fluoro-N-prop-2-ynylbenzamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time should match a certified reference standard.

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 284.0 (calculated for C₁₀H₆BrFNO).

Quality Control : Ensure >95% purity via HPLC; trace metal analysis (e.g., Pd residues <10 ppm) if catalytic methods are used .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of 5-bromo-2-fluoro-N-prop-2-ynylbenzamide when scaling up?

Methodological Answer:

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, solvent volume, temperature).

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like reaction time (12–36 hours) and temperature (70–120°C).

- Case Study : A 2³ factorial design revealed that increasing Pd catalyst from 2 mol% to 5 mol% improved yield by 15% but required post-synthesis Pd scavenging .

Q. Key Outputs :

- Pareto charts to rank factor significance.

- Contour plots for ideal reaction windows.

Q. How do conflicting reports on reaction outcomes (e.g., by-products vs. desired product) arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Catalyst selection : Pd(OAc)₂ vs. PdCl₂ may favor different pathways (e.g., dehalogenation vs. coupling) .

- Solvent polarity : DMF promotes SNAr pathways, while THF may lead to alkyne dimerization.

Q. Resolution Strategies :

- Mechanistic studies : Use DFT calculations to model transition states and identify competing pathways.

- In-situ monitoring : ReactIR or LC-MS to detect intermediates like Pd-alkyne complexes.

- By-product isolation : Chromatographic separation and structural elucidation (e.g., X-ray crystallography) to confirm side products .

Q. What advanced characterization techniques are recommended for studying the solid-state properties of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve stereoelectronic effects of the propargyl group and halogen interactions. For example, C–F···H–C contacts can stabilize crystal packing .

- Differential Scanning Calorimetry (DSC) : Determine melting points (expected range: 145–155°C) and polymorph transitions.

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to assess batch consistency.

Q. Reference Data :

- Crystallographic parameters (e.g., space group P2₁/c, Z = 4) from analogous fluorobenzamides .

Q. How can computational methods predict the reactivity of 5-bromo-2-fluoro-N-prop-2-ynylbenzamide in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (propargyl N) sites.

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis stability.

- Case Study : For analogous compounds, HOMO-LUMO gaps <4 eV suggest susceptibility to photoinduced reactions .

Q. What strategies mitigate challenges in isolating 5-bromo-2-fluoro-N-prop-2-ynylbenzamide from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove hydrophilic by-products.

- Chromatography : Flash silica gel columns with hexane/EtOAc (3:1) gradients.

- Crystallization : Recrystallize from ethanol/water (7:3) to obtain needle-shaped crystals.

Q. Troubleshooting :

- Low yields may require Boc-protection of the propargyl amine to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.